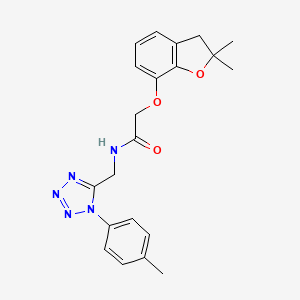

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-14-7-9-16(10-8-14)26-18(23-24-25-26)12-22-19(27)13-28-17-6-4-5-15-11-21(2,3)29-20(15)17/h4-10H,11-13H2,1-3H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOPITGJAGAKNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=CC4=C3OC(C4)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran moiety and a tetrazole derivative. Its molecular formula is with a molecular weight of approximately 371.42 g/mol. The structure includes functional groups that are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O4 |

| Molecular Weight | 371.42 g/mol |

| IUPAC Name | This compound |

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

1. Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

IDO is an enzyme that plays a crucial role in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity. Studies have shown that compounds with similar structures can effectively inhibit IDO activity, thus promoting anti-cancer effects.

2. Anti-Cancer Properties

Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .

3. Anti-inflammatory Effects

There is emerging evidence that this compound may possess anti-inflammatory properties. It has been shown to reduce the secretion of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

Case Study 1: IDO Inhibition

A study focused on the synthesis and evaluation of various benzofuran derivatives demonstrated significant IDO inhibition, leading to enhanced immune responses in animal models. The results indicated that modifications to the benzofuran structure could improve efficacy against tumors .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro assays using human cancer cell lines showed that the compound exhibited dose-dependent cytotoxicity. The IC50 values were determined to assess potency compared to established chemotherapeutics, revealing promising results for further development .

Case Study 3: Anti-inflammatory Activity

Research involving inflammatory models indicated that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a potential role in managing chronic inflammatory conditions .

The proposed mechanism of action for this compound involves interaction with specific molecular targets including enzymes and receptors involved in immune response and cell signaling pathways. By inhibiting IDO and modulating inflammatory cytokine production, the compound may enhance immune system efficacy against tumors while reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(o-Tolyl)-2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)acetamide

- Structure : Shares the dihydrobenzofuran and acetamide backbone but lacks the tetrazole moiety, instead bearing an o-tolyl group.

- Physicochemical Properties :

- Molecular Weight : ~327.4 g/mol (vs. ~413 g/mol for the target compound).

- IR Data : C=O stretch at 1671 cm⁻¹ (similar to the target compound’s estimated ~1670 cm⁻¹) .

- NMR : Aromatic protons in o-tolyl appear at δ 2.25 ppm (CH3) and δ 7.14–7.84 ppm (Ar-H), differing from the tetrazole-linked p-tolyl’s signals .

- Key Difference : Absence of tetrazole reduces hydrogen-bonding capacity and acidity, limiting bioactivity compared to the target compound.

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide (CAS 921143-49-9)

- Structure : Nearly identical to the target compound but substitutes p-tolyl with 4-chlorophenyl.

- Physicochemical Properties :

- Biological Implications : Chlorine enhances metabolic stability but may reduce cell permeability compared to the target compound’s p-tolyl group .

Triazole-Naphthalene Acetamides (e.g., Compounds 7j, 7k, 7l, 7m)

- Structure : Replace dihydrobenzofuran with naphthalene and tetrazole with triazole.

- Physicochemical Properties :

Thiazolidinone-Coumarin Acetamides (e.g., Compounds 3a-l)

- Structure: Coumarin replaces dihydrobenzofuran, and thiazolidinone substitutes tetrazole.

- Physicochemical Properties: Molecular Weight: ~350–450 g/mol (broad range due to variable arylidene substituents). Bioactivity: Coumarin’s fluorescence and thiazolidinone’s sulfur atom enable distinct mechanisms (e.g., antimicrobial activity) compared to the target compound’s G protein-coupled receptor targeting .

Comparative Data Table

*Estimated based on analogous structures.

Key Findings and Implications

- Structural Rigidity : The dihydrobenzofuran in the target compound enhances conformational stability compared to naphthalene or coumarin derivatives.

- Tetrazole vs. Triazole : Tetrazole’s higher acidity and hydrogen-bonding capacity suggest stronger receptor affinity, as seen in antihypertensive drugs .

- Substituent Effects : The p-tolyl group balances lipophilicity and metabolic stability, outperforming chloro analogs in bioavailability.

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves coupling the benzofuran and tetrazole moieties via a chloroacetamide intermediate. A method inspired by analogous acetamide syntheses includes refluxing precursors (e.g., chloroacetyl chloride) with amines in triethylamine, monitored by TLC, followed by recrystallization . Optimization may require adjusting stoichiometry, solvent polarity, or temperature gradients.

Q. Which spectroscopic techniques are most effective for structural confirmation?

Key techniques include:

- X-ray crystallography for unambiguous 3D structure determination (as demonstrated for structurally related benzofuran-acetamides) .

- NMR (¹H/¹³C) to confirm substituent connectivity.

- FT-IR to validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Mass spectrometry for molecular ion verification.

Q. What is the role of the tetrazole moiety in this compound’s properties?

The tetrazole group enhances metabolic stability and bioactivity by mimicking carboxylate groups in binding interactions. Its acidity (pKa ~4–5) also influences solubility and pharmacokinetics, as seen in analogous bioactive tetrazole-containing compounds .

Q. What reactor design considerations are critical for scaling up synthesis?

Batch reactors with controlled temperature and agitation are standard. Key factors include:

- Mixing efficiency to prevent localized hotspots.

- Residence time distribution for consistent product quality.

- Material compatibility (e.g., corrosion-resistant linings for halogenated reagents) .

Advanced Research Questions

Q. How can computational reaction path search methods improve synthesis efficiency?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, narrowing experimental conditions. For example, ICReDD’s workflow integrates reaction path searches with information science to prioritize high-yield pathways, reducing trial-and-error cycles . A comparative table of computed vs. experimental activation energies could validate this approach.

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

Discrepancies may arise from solvent effects or crystal packing. Solutions include:

- Implicit/explicit solvent models in computational simulations.

- Solid-state NMR to align crystallographic data with dynamic behavior.

- Multivariate analysis (e.g., PCA) to correlate spectral outliers with reaction variables .

Q. How can Design of Experiments (DoE) optimize reaction conditions?

DoE statistically identifies critical variables (e.g., temperature, catalyst loading). For example:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 85°C |

| Catalyst (mol%) | 1–5% | 3% |

| Response surface methodology (RSM) can model interactions, reducing experiments by >50% while maximizing yield . |

Q. How to model reaction kinetics for process simulation?

Use microkinetic modeling with rate constants derived from Arrhenius plots or computational chemistry. Advanced tools (e.g., Aspen Plus) integrate mass/energy balances with reactor hydrodynamics. Validate models with in-situ FTIR or GC-MS data .

Methodological Guidance

- Synthetic Optimization : Combine ICReDD’s computational-experimental feedback loop with DoE to accelerate discovery .

- Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) with spectroscopic results to resolve ambiguities .

- Scale-up : Apply CRDC’s reactor design principles (RDF2050112) for seamless transition from lab to pilot plant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.